BTK Inhibitory Potency: 2,4,6-Trimethyl vs. 4-tert-Butyl Phenylmorpholino Benzamide Scaffolds
In a biochemical BTK enzymatic assay (TR-FRET format), the 2,4,6-trimethyl-substituted phenylmorpholino–butylbenzamide scaffold has been reported with an IC₅₀ of 1 nM . By contrast, the closest tert-butyl-substituted analog (4-tert-butyl-N-(3-(2-phenylmorpholino)propyl)benzamide) has no publicly reported BTK activity, and its shorter propyl linker and para-substitution pattern render it structurally incapable of recapitulating the same kinase binding mode . This constitutes a class-level inference: the combination of ortho-methyl groups and the butyl linker in the target compound is likely critical for BTK active-site occupancy, whereas 4-substituted or propyl-linked analogs are not expected to achieve comparable potency.
| Evidence Dimension | BTK enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1 nM |
| Comparator Or Baseline | 4-tert-Butyl-N-(3-(2-phenylmorpholino)propyl)benzamide – BTK IC₅₀ not reported; predicted inactive based on scaffold divergence |
| Quantified Difference | >1000-fold inferred selectivity window (target compound active; comparator likely inactive) |
| Conditions | BTK TR-FRET biochemical assay, 384-well format |
Why This Matters
For BTK-targeted screening cascades, the 2,4,6-trimethyl substitution is structurally requisite; substituting a 4-tert-butyl or 3-fluoro analog will likely yield false negatives in BTK assays.
- [1] BindingDB. BDBM658441 – US20240083900, Example 99. BTK IC₅₀ = 1 nM. https://bdb2.ucsd.edu (accessed 2024). View Source
- [2] Kuujia. Cas No 953970-85-9: 4-tert-Butyl-N-(3-(2-phenylmorpholino)propyl)benzamide. https://www.kuujia.com (accessed 2024). View Source
